molecular formula C4H11ClN2O2S B2678264 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride CAS No. 2094590-67-5

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride

Cat. No.: B2678264
CAS No.: 2094590-67-5
M. Wt: 186.65
InChI Key: GXENGNIKPUFNFQ-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C4H11ClN2O2S and a molecular weight of 186.65 g/mol . This compound is known for its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride typically involves the reaction of cyclopropane derivatives with aminomethyl sulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(Aminomethyl)cyclopropane-1-sulfonamide hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclopropane ring, aminomethyl group, and sulfonamide functionality, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(aminomethyl)cyclopropane-1-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2S.ClH/c5-3-4(1-2-4)9(6,7)8;/h1-3,5H2,(H2,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXENGNIKPUFNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2094590-67-5
Record name 1-(aminomethyl)cyclopropane-1-sulfonamide hydrochloride
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